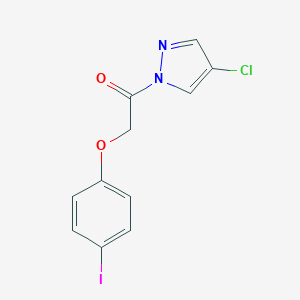
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4 and an iodophenoxyacetyl group at position 1. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrazole with 4-iodophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After completion of the reaction, the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:
-
Substitution Reactions: : The chloro group at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base like triethylamine can yield the corresponding amino derivative.
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Coupling Reactions: : The iodophenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
科学研究应用
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE has several scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis for the preparation of more complex molecules
-
Biology: : In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with certain biomolecules makes it useful in biochemical assays and drug discovery.
-
Medicine: : The compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer activities. Studies have shown that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
-
Industry: : In the industrial sector, the compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the compound can interact with DNA and RNA, influencing gene expression and protein synthesis.
相似化合物的比较
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-IODOPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:
-
4-chloro-1H-pyrazole: : This compound lacks the iodophenoxyacetyl group and has different chemical and biological properties. It is less complex and may have different reactivity and applications.
-
4-iodo-1-[(4-chlorophenoxy)acetyl]-1H-pyrazole: : This compound has the positions of the chloro and iodo groups reversed. The change in the position of these groups can affect the compound’s reactivity and biological activity.
-
1-[(4-iodophenoxy)acetyl]-1H-pyrazole: : This compound lacks the chloro group at position 4. The absence of the chloro group can influence the compound’s chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H8ClIN2O2 |
|---|---|
分子量 |
362.55 g/mol |
IUPAC 名称 |
1-(4-chloropyrazol-1-yl)-2-(4-iodophenoxy)ethanone |
InChI |
InChI=1S/C11H8ClIN2O2/c12-8-5-14-15(6-8)11(16)7-17-10-3-1-9(13)2-4-10/h1-6H,7H2 |
InChI 键 |
WEHMQHSBXGYZEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)N2C=C(C=N2)Cl)I |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)N2C=C(C=N2)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















